molecular formula C5H10O4S B186733 Oxolan-3-yl methanesulfonate CAS No. 156380-34-6

Oxolan-3-yl methanesulfonate

Cat. No. B186733
M. Wt: 166.2 g/mol
InChI Key: KHXQGLSTCGSGLW-UHFFFAOYSA-N
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Description

Oxolan-3-yl methanesulfonate is an organic compound with the chemical formula C5H10O4S . It is also known as tetrahydrofuran-3-yl methanesulfonate . This compound is an epoxide that is used as a reagent in organic synthesis.


Molecular Structure Analysis

The molecular structure of Oxolan-3-yl methanesulfonate is represented by the InChI code 1S/C5H10O4S/c1-10(6,7)9-5-2-3-8-4-5/h5H,2-4H2,1H3 . The molecular weight of this compound is 166.2 g/mol .


Physical And Chemical Properties Analysis

Oxolan-3-yl methanesulfonate is a powder with a molecular weight of 166.2 g/mol . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Protic Ionic Liquids:

  • Study on Protic Ionic Liquids : A study synthesized and characterized new protic ionic liquids (PILs) with camphorsulfonate anion, examining their physicochemical properties, Brönsted acidity, and ecotoxicity. These PILs exhibited strong Brönsted acidities and were evaluated for their toxicity behavior using human pathogenic bacteria (Sardar et al., 2018).

Organic Synthesis:

  • Applications in Organic Synthesis : Cerium(IV) methanesulfonate has been effectively used as an oxidizing agent in organic synthesis, particularly for synthesizing aromatic aldehydes or ketones from corresponding alkyl aromatic and polycyclic aromatic aldehydes (Wang Shi-zhi, 2011).
  • Oxidation of 1,4-Dihydropyridines : Research demonstrated the use of methanesulfonic acid and sodium nitrite in the presence of wet SiO2 as an effective oxidizing agent for converting 1,4-dihydropyridines to pyridine derivatives under mild conditions (Niknam et al., 2006).

Electrochemical Applications:

  • Redox Flow Battery : The Ce(III)/Ce(IV) redox couple in methanesulfonic acid was studied for its application in redox flow batteries, exploring aspects like electrolyte composition and temperature effects (Leung et al., 2011).

Environmental and Industrial Applications:

  • Recovery and Reactivation of Organic Acid Solution : Methanesulfonic acid (MSA) has been used for recovering silver from solar cells, with research focusing on reactivating MSA for repeated use through a fractional distillation process (Jun Kyu Lee et al., 2019).
  • Direct Sulfonation of Methane : A process for direct liquid-phase sulfonation of methane to methanesulfonic acid with sulfur dioxide has been achieved, demonstrating the potential for efficient and selective chemical transformation (Mukhopadhyay & Bell, 2003).
  • Environmental Benefits : Methanesulfonic acid's chemical and physical characteristics, like aqueous solubility and low toxicity, make it an ideal electrolyte for various electrochemical processes, especially in tin and lead applications (Gernon et al., 1999).

Heterogeneous OH Oxidation:

  • Chemical Transformation Through Oxidation : Methanesulfonic acid and its sodium salt undergo compositional changes following heterogeneous OH oxidation, shedding light on chemical transformations in the atmosphere (Kwong et al., 2018).

Safety And Hazards

The safety information available indicates that Oxolan-3-yl methanesulfonate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

oxolan-3-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c1-10(6,7)9-5-2-3-8-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXQGLSTCGSGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxolan-3-yl methanesulfonate

CAS RN

156380-34-6
Record name oxolan-3-yl methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Hydroxytetrahydrofuran (83.3 μL, 1.03 mmol) was dissolved in methylene chloride (anhydrous, 2 mL) and cooled to 0° C. followed by the addition of triethylamine (166 μL, 1.2 mmol) and methanesulfonyl chloride (88 μL, 1.14 mmol). The reaction mixture was stirred for 16 h while gradually warming to ambient temperature. The reaction was quenched with water, diluted with methylene chloride (20 mL), and the resulting layers were separated. The organic layer was washed with water (2×2 mL) and the combined aqueous phases were extracted with methylene chloride (2×3 mL). The combined organic phases were washed with brine (2×2 mL), dried over Na2SO4, filtered, and concentrated. The crude product was used directly in the next step.
Quantity
83.3 μL
Type
reactant
Reaction Step One
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2 mL
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solvent
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166 μL
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reactant
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88 μL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-tetrahydrofuranol (1 g, 6.5 mmol) in DCM (10 mL) was added triethylamine (1.9 mL, 13.6 mmol). The reaction mixture was stirred for 15 minutes at room temperature. To the reaction mixture was added methanesulfonyl chloride (1.08 mL, 13.6 mmol) at 0° C. The reaction mixture was stirred for a further 18 h. The reaction mixture was then quenched by addition of water, and diluted with EtOAc. The organic layer was washed with water and brine, dried over sodium sulphate and concentrated to yield the title compound (1.9 g, 88%). δH (CDCl3) 5.32 (m, 1H), 4.10-3.80 (m, 4H), 3.70 (s, 3H), 2.30-2.20 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Inami, T Mizutani, J Watanabe, H Hayashida… - Bioorganic & Medicinal …, 2023 - Elsevier
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical molecule in Toll-like receptor/interleukin-1 receptor signaling and an attractive therapeutic target for a wide range of …
Number of citations: 3 www.sciencedirect.com

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